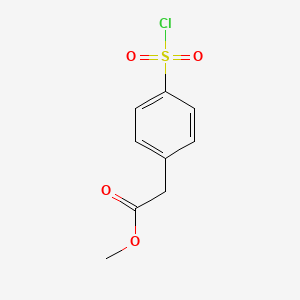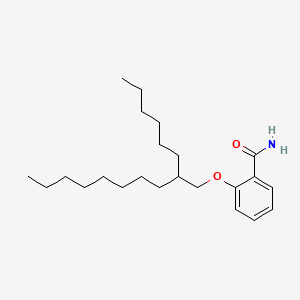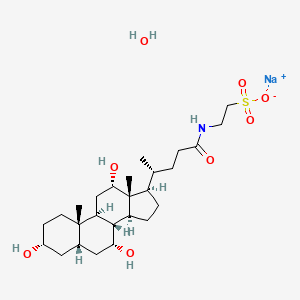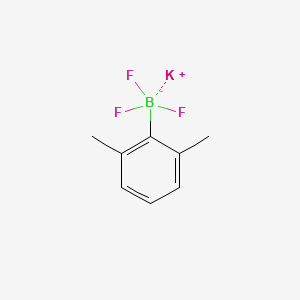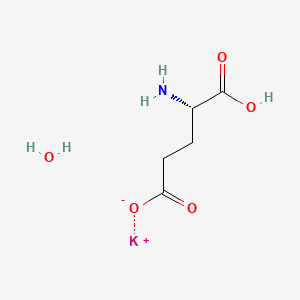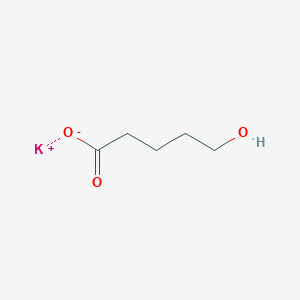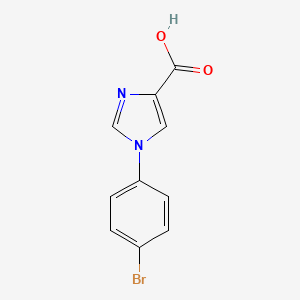
1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a five-membered planar ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involves the use of 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate through catalysis, oxidation, and Debus cycloaddition reaction, with an optimized yield of 92.3% . Another method for synthesizing 1-substituted benzimidazoles, which are structurally related to imidazoles, employs o-bromophenyl isocyanide reacting with primary amines under CuI catalysis . Additionally, the alkylation of imidazole-4(5)-carboxylic acid derivatives with methyl bromoacetate has been reported to yield monoalkylation products .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(2,6-dimethyl-4-bromophenyl)imidazole was characterized by 1H NMR . In another study, a new imidazole derivative was characterized by IR, Mass, NMR (1H and 13C), and single-crystal X-ray diffraction, with Hirshfeld surface analysis to determine intercontacts in the crystal structure .
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions. The study of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones revealed that these compounds react with triethylamine to give imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the reaction outcome . The reactivity of these compounds is influenced by the substituents on the phenyl ring and the conditions of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the molecular electrostatic surface analysis of a synthesized imidazole derivative indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which can have implications for its reactivity and interaction with biological targets . The stability and charge transfer within the compound can be explained by frontier molecular orbital calculations, which are consistent with experimental data .
Applications De Recherche Scientifique
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure, has been synthesized and studied for its antimicrobial and anticancer activities .
- Method : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
-
Neurotoxic Potentials
- Field : Neurobiology
- Application : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) has been investigated for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
- Method : The study investigated the effects of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is the first novel research to investigate these potentials, but the specific results are not detailed in the available information .
-
Extraction of Nonylphenol Polyethoxy Carboxylates
- Field : Environmental Chemistry
- Application : 4-Bromophenylacetic acid, a compound with a similar structure, has been used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Method : The compound is used as a standard in the extraction process, but the specific extraction method and technical details are not provided in the available information .
- Results : The results of the extraction process are not detailed in the available information .
-
Synthesis of New Compounds
- Field : Organic Chemistry
- Application : 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a compound with a similar structure, is used in the synthesis of new organic compounds .
- Method : The specific synthesis method and technical details are not provided in the available information .
- Results : The results of the synthesis process are not detailed in the available information .
-
Neurotoxic Potentials
- Field : Neurobiology
- Application : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) has been investigated for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
- Method : The study investigated the effects of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is the first novel research to investigate these potentials, but the specific results are not detailed in the available information .
-
Preparation of New Compounds
- Field : Organic Chemistry
- Application : 4-Bromophenylacetic acid, a compound with a similar structure, is used in the preparation of new organic compounds .
- Method : The compound may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
- Results : The results of the preparation process are not detailed in the available information .
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.
Orientations Futures
This involves a discussion of potential areas for future research. It may include suggestions for improving the synthesis of the compound, studying its properties in more detail, or exploring new applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a database of chemical information. If you have specific questions about this compound or about chemistry in general, feel free to ask!
Propriétés
IUPAC Name |
1-(4-bromophenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXLOBBFTWDLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
445302-27-2 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


